(-)-cis-Cyclazocine is a synthetic compound that belongs to the benzomorphan class of opioids. It is known for its unique pharmacological properties, particularly as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action makes it a subject of interest in pain management and addiction treatment, as it potentially offers analgesic effects with a lower risk of addiction compared to traditional opioids.
The compound was first synthesized in the 1970s and has been studied for its analgesic properties. It is derived from morphinan structures, which are foundational in opioid chemistry. The synthesis typically involves multiple steps starting from readily available precursors, making it accessible for research and potential therapeutic applications.
(-)-cis-Cyclazocine is classified as an opioid analgesic. It is recognized for its ability to interact with various opioid receptors, primarily the mu and kappa receptors, which are critical in mediating pain relief and other physiological effects associated with opioids.
The synthesis of (-)-cis-Cyclazocine generally involves several key steps:
In industrial settings, production methods are optimized for higher yields and purity. Techniques such as high-pressure reactors and continuous flow systems are employed to enhance reaction efficiency, allowing for larger-scale synthesis while maintaining quality.
The molecular structure of (-)-cis-Cyclazocine can be represented by its SMILES notation:
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O
CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O
The compound has a molecular formula of C₂₁H₂₃N and a molecular weight of approximately 305.41 g/mol. Its structural characteristics include multiple chiral centers, contributing to its pharmacological profile.
(-)-cis-Cyclazocine can participate in various chemical reactions:
(-)-cis-Cyclazocine exerts its pharmacological effects primarily through interactions with opioid receptors:
This mechanism suggests that (-)-cis-Cyclazocine could be effective in pain management while potentially reducing addiction risk due to its unique receptor activity profile.
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2
CAS No.: